Cas no 1803580-95-1 (1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester)

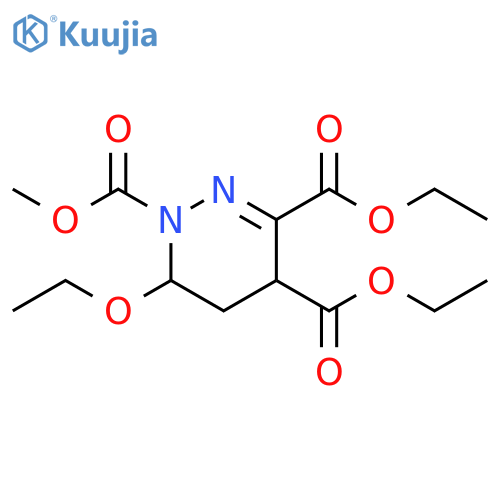

1803580-95-1 structure

商品名:1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester

1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 化学的及び物理的性質

名前と識別子

-

- 1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester

-

- インチ: 1S/C14H22N2O7/c1-5-21-10-8-9(12(17)22-6-2)11(13(18)23-7-3)15-16(10)14(19)20-4/h9-10H,5-8H2,1-4H3

- InChIKey: LCUOYGGIGVEILI-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C(OC)=O)C(OCC)CC1C(OCC)=O

1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152949-5.0g |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 5.0g |

$2235.0 | 2023-02-14 | ||

| Enamine | EN300-152949-0.1g |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 0.1g |

$268.0 | 2023-02-14 | ||

| Enamine | EN300-152949-0.5g |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 0.5g |

$601.0 | 2023-02-14 | ||

| Enamine | EN300-152949-10.0g |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 10.0g |

$3314.0 | 2023-02-14 | ||

| Enamine | EN300-152949-250mg |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 250mg |

$383.0 | 2023-09-26 | ||

| A2B Chem LLC | AV65813-1g |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 95% | 1g |

$846.00 | 2024-04-20 | |

| Enamine | EN300-152949-1000mg |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 1000mg |

$770.0 | 2023-09-26 | ||

| Enamine | EN300-152949-5000mg |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 5000mg |

$2235.0 | 2023-09-26 | ||

| Enamine | EN300-152949-100mg |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 100mg |

$268.0 | 2023-09-26 | ||

| 1PlusChem | 1P01AFRP-100mg |

3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |

1803580-95-1 | 95% | 100mg |

$382.00 | 2024-06-18 |

1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

1803580-95-1 (1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 13769-43-2(potassium metavanadate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量